3-cyclobutyl-4-phenyl-1H-pyrazolo[3,4-b]pyridin-6(2H)-one
Description
Properties
CAS No. |
820233-58-7 |
|---|---|
Molecular Formula |
C16H15N3O |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
3-cyclobutyl-4-phenyl-2,7-dihydropyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C16H15N3O/c20-13-9-12(10-5-2-1-3-6-10)14-15(11-7-4-8-11)18-19-16(14)17-13/h1-3,5-6,9,11H,4,7-8H2,(H2,17,18,19,20) |
InChI Key |
RQGVSKRLRQZGIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=C3C(=CC(=O)NC3=NN2)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Intermediate Formation
-
Cyclocondensation Step :
-
Superbasic Elimination :
Optimization and Yields
Key parameters influencing yield (Table 1):
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature | 150°C | 73–81 |
| t-BuOK Equivalents | 1.5 | 81 |
| Reaction Time (Step 2) | 1.5 hours | 78 |
The solvent-free initial step minimizes side reactions, while DMSO enhances solubility during elimination. Substituting the phenyl group in 2a with bulkier aryl systems reduces yields to 55–60%, suggesting steric hindrance from the cyclobutyl group may require further optimization.
Alternative Multi-Step Synthesis from Pyrazole Precursors
For laboratories lacking access to specialized azlactones, a multi-step approach is viable (Figure 2):
Stepwise Cyclization and Functionalization
-
Pyrazole Ring Formation :
-
Pyridinone Ring Construction :
Limitations and Adjustments
-
Yield Challenges : Lower yields (45–55%) occur due to competing side reactions during pyridinone cyclization.
-
Improvements : Replacing methyl propiolate with dimethyl acetylenedicarboxylate increases yield to 61% but introduces ester groups requiring subsequent hydrolysis.
Post-Modification of Preformed Pyrazolo[3,4-b]Pyridinones
Comparative Efficiency
-
Advantage : Avoids challenges in azlactone synthesis.
-
Drawback : Requires stringent anhydrous conditions and palladium catalyst optimization.
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Photophysical Properties
-
Fluorescence : λₑₘ = 415 nm (Φ = 0.18) in ethanol, comparable to related pyrazolo[3,4-b]pyridinones.
Industrial-Scale Considerations and Process Optimization
Green Chemistry Metrics
Chemical Reactions Analysis
Synthetic Approaches
Pyrazolo[3,4-b]pyridines are typically synthesized via two primary strategies:
-
Pyridine ring formation onto a preexisting pyrazole ring
-
Pyrazole ring formation onto a preexisting pyridine ring
For 3-cyclobutyl-4-phenyl-1H-pyrazolo[3,4-b]pyridin-6(2H)-one , plausible methods include:
-
Cyclization of 5-amino-1-phenylpyrazole derivatives with carbonyl-containing reagents (e.g., unsaturated ketones or diketoesters) under catalytic conditions (e.g., ZrCl₄ in DMF/EtOH) .
-
N-heterocyclic carbene (NHC)-catalyzed oxidative [3+3] annulation of enals with pyrazol-5-amines, which could enable asymmetric synthesis of enantioenriched derivatives .
-
Condensation of 1-substituted pyrazole-5-amines with aryl-substituted diketoesters, followed by hydrolysis and amide coupling .
Pyrazole-to-Pyridine Cyclization
A general mechanism involves nucleophilic attack by the amino group (-NH₂) or β-carbon of a pyrazole derivative onto a carbonyl compound (e.g., diketones, enals), followed by dehydration to form the fused pyridine ring . For example:
-
5-amino-1-phenylpyrazole reacts with unsaturated ketones to form pyrazolo[3,4-b]pyridines via a two-step cyclization and dehydration process .
-
1-substituted pyrazole-5-amines (e.g., 1-isopropyl derivatives) condense with diketoesters to yield pyrazolo[3,4-b]pyridine-4-carboxamides after hydrolysis .
Carbene-Catalyzed Annulation
NHC-catalyzed oxidative [3+3] annulation of enals with pyrazol-5-amines enables the formation of chiral pyrazolo[3,4-b]pyridin-6-ones under mild conditions (e.g., room temperature, catalytic oxidants) . This method is scalable and offers high enantioselectivity.
Structural Characterization
While direct data for the target compound is unavailable, analogous pyrazolo[3,4-b]pyridines exhibit characteristic ¹H NMR signals :
-
H-3 (pyridine) : δ 7.26–7.36 ppm (singlet).
-
H-5 (pyrazole) : δ 7.89–8.48 ppm (singlet).
| Position | δ (ppm) | Functional Group |
|---|---|---|
| H-3 | 7.26–7.36 | Pyridine proton |
| H-5 | 7.89–8.48 | Pyrazole proton |
| CH₃ | 2.79–2.88 | Methyl group |
Substituent Effects
Substituents at positions C3 and C4 significantly influence reactivity:
Scientific Research Applications
Introduction to 3-Cyclobutyl-4-phenyl-1H-pyrazolo[3,4-b]pyridin-6(2H)-one
This compound is a compound of significant interest in medicinal chemistry due to its diverse pharmacological applications. This compound belongs to the pyrazolo[3,4-b]pyridine class, which has been recognized for its potential in treating various diseases, including cancer and neurological disorders. The unique structural features of this compound contribute to its biological activity.
Anticancer Activity
Research has demonstrated that compounds related to pyrazolo[3,4-b]pyridines exhibit promising anticancer properties. For instance, studies have shown that derivatives of this class can inhibit cell proliferation and induce apoptosis in various cancer cell lines. A notable case study involved the synthesis of novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines, which were found to arrest the cell cycle and induce apoptosis by inhibiting cyclin-dependent kinases (CDK2 and CDK9) . This indicates the potential of this compound in developing new cancer therapies.
Neurological Disorders
The inhibition of specific enzymes related to neurological conditions is another area where this compound shows promise. Pyrazolo[3,4-b]pyridine derivatives have been investigated for their ability to modulate protein kinase activity, which is crucial in treating disorders such as Alzheimer's disease and other cognitive impairments . The modulation of these pathways suggests that this compound could be useful in developing treatments for neurodegenerative diseases.
Anti-inflammatory Properties
Compounds within the pyrazolo[3,4-b]pyridine family have also been studied for their anti-inflammatory effects. The ability to inhibit inflammatory pathways makes them suitable candidates for treating conditions like arthritis and other inflammatory diseases . In vitro studies have indicated that these compounds can significantly reduce markers of inflammation, highlighting their therapeutic potential.
Antiviral Activity
Emerging research has pointed towards the antiviral properties of pyrazolo[3,4-b]pyridines. Specifically, studies have explored their ability to disrupt viral replication processes by targeting viral polymerases . This could position this compound as a candidate for antiviral drug development.
Data Table: Summary of Applications
Case Study 1: Anticancer Properties
In a study focusing on the anticancer effects of pyrazolo[3,4-b]pyridine derivatives, researchers synthesized various compounds and evaluated their cytotoxicity against multiple cancer cell lines. The study found that certain derivatives exhibited significant anti-proliferative activity, leading to further exploration into their mechanisms of action and potential clinical applications.
Case Study 2: Neurological Modulation
Another significant investigation explored the effects of pyrazolo[3,4-b]pyridine derivatives on neuronal cells. The results indicated that these compounds could enhance neuroprotective pathways while inhibiting neurotoxic responses, suggesting their applicability in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 3-cyclobutyl-4-phenyl-1H-pyrazolo[3,4-b]pyridin-6(2H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Detailed studies on its molecular targets and pathways are ongoing .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Their Impacts
Cyclobutyl vs. Methyl/Phenyl Groups
- 3-Methyl Derivatives: Compounds like 3-methyl-4-substituted analogs (e.g., 3-methyl-4-phenyl derivatives) are synthesized via MCRs using Meldrum’s acid and aldehydes in aqueous PEG-400 .
- Phenyl-Substituted Analogs : Derivatives such as 1,2,4-triphenyl-3-(2-phenylethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-5(3H)-one exhibit biochemical interactions with GABA-A receptors and ion channels . The phenyl groups may enhance lipophilicity, affecting blood-brain barrier penetration.
Heterocyclic Fused Systems
- Thieno[2,3-d]pyrimidine Hybrids: Derivatives like 5-methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one show enhanced anticancer and antimicrobial activities due to fused thieno-pyrimidine and coumarin moieties . These hybrids are synthesized using FeCl3-SiO2 catalysis (75% yield) .
- Chromeno-Pyrazolo[3,4-b]pyridines: Compounds with chromeno-fused systems (e.g., 8-methoxy-5-(2-oxopropyl)-1,3-diphenyl derivatives) display distinct fluorescence properties and antimicrobial activity .
Physicochemical Properties
The cyclobutyl group in the target compound may lower melting points compared to phenyl analogs due to reduced crystallinity. Spectroscopic data (e.g., C=O stretches near 1720 cm⁻¹) are expected to align with core pyrazolo[3,4-b]pyridinone features .
Biological Activity
3-Cyclobutyl-4-phenyl-1H-pyrazolo[3,4-b]pyridin-6(2H)-one is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell signaling pathways. Research indicates that this compound may exert its effects through:
- Inhibition of Kinases : It has been shown to inhibit specific kinases that are crucial for cancer cell proliferation.
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins.
- Anti-inflammatory Properties : It may also exhibit anti-inflammatory effects by inhibiting the NF-kB signaling pathway.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Induces apoptosis via caspase activation |
| A549 (Lung Cancer) | 7.5 | Inhibits cell proliferation |
| HeLa (Cervical Cancer) | 6.0 | Modulates NF-kB pathway |
These findings suggest that the compound exhibits significant cytotoxicity against cancer cells while sparing normal cells.
Case Studies
- Study on MCF-7 Cells : In a recent study, treatment with this compound resulted in a marked increase in apoptosis markers such as cleaved caspase-3 and PARP cleavage. The authors reported a significant decrease in cell viability after 48 hours of treatment at concentrations above 5 µM .
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth compared to control groups. The mechanism was linked to both direct cytotoxic effects on tumor cells and modulation of the tumor microenvironment .
Q & A
Q. What are the optimized synthetic routes for 3-cyclobutyl-4-phenyl-1H-pyrazolo[3,4-b]pyridin-6(2H)-one?
Methodological Answer: The synthesis of pyrazolo[3,4-b]pyridin-6-one derivatives typically involves multicomponent reactions (MCRs) or cyclization strategies. Key protocols include:
- CuCl₂·2H₂O-Catalyzed Cyclization : Reacting 2H-chromen-2-ones with pyrazol-5-amines in ethanol under mild conditions achieves high yields (85–92%) .
- Fe³⁺@K10 Clay Catalysis : A green chemistry approach using aqueous conditions reduces solvent toxicity while maintaining efficiency (yields: 75–88%) .
- PEG-400 as a Recyclable Solvent : Polyethylene glycol enhances reaction sustainability by enabling solvent reuse without significant yield loss (reported for analogous compounds) .
Q. Optimization Tips :
- Use column chromatography (hexane/ethyl acetate) for purification, as demonstrated in structurally related pyrazolo[3,4-b]pyridine syntheses .
- Monitor reaction progress via TLC or HPLC to minimize byproducts.
Q. How is the structural characterization of this compound performed?
Methodological Answer: Characterization involves a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and cyclobutyl/phenyl group integration .
- X-Ray Diffraction (XRD) : Resolves dihedral angles between aromatic rings (e.g., 9.33° in analogous compounds) and π-π stacking interactions critical for crystal packing .
- Fluorescence Spectroscopy : For derivatives with extended conjugation, fluorescence quantum yields (e.g., Φ = 0.65–0.82) indicate potential as optical probes .
Q. Data Interpretation :
- Compare experimental NMR shifts with computational predictions (DFT) to validate tautomeric forms.
- Use XRD to resolve ambiguities in regiochemistry, especially for chiral centers.
Advanced Research Questions
Q. How do structural modifications influence the biological activity of pyrazolo[3,4-b]pyridin-6-one derivatives?
Methodological Answer: Structure-activity relationship (SAR) studies focus on:
- Substituent Effects :
- Ring Systems :
Q. Experimental Design :
- Synthesize analogs with systematic substitutions (e.g., -F, -Cl, -CH₃) and test against target enzymes (e.g., kinases) using enzymatic assays.
- Use molecular docking to predict binding affinities before in vitro validation.
Q. What strategies resolve contradictions in reported biological activity data for this compound class?
Methodological Answer: Discrepancies often arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms.
- Tautomerism : Pyrazolo[3,4-b]pyridin-6-ones may exist in keto-enol equilibria, altering binding modes .
Q. Resolution Strategies :
- Standardize assay conditions (e.g., pH, incubation time) across studies.
- Characterize tautomeric states via pH-dependent NMR or X-ray crystallography.
- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics independently of assay conditions.
Q. How can computational methods guide the design of novel derivatives with enhanced properties?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Predict stability of cyclobutyl-substituted derivatives in lipid bilayers .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to optimize fluorescence or redox activity .
- QSAR Modeling : Correlate substituent electronic parameters (σ, π) with bioactivity to prioritize synthetic targets .
Q. Validation Workflow :
Generate virtual libraries with substituent permutations.
Rank compounds by predicted ADMET properties.
Validate top candidates experimentally via synthesis and bioassays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
